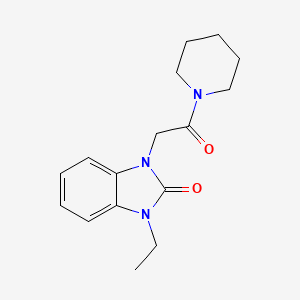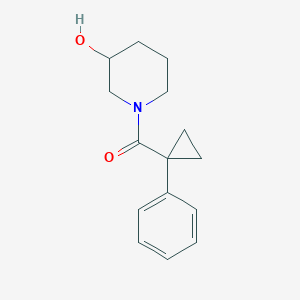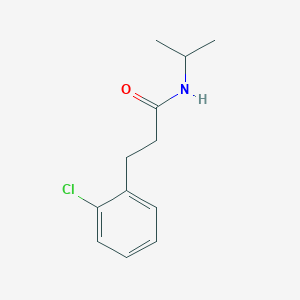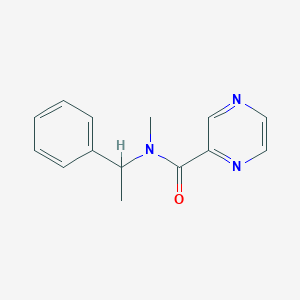![molecular formula C14H19NO3 B7514850 [3-(Hydroxymethyl)piperidin-1-yl]-(2-methoxyphenyl)methanone](/img/structure/B7514850.png)
[3-(Hydroxymethyl)piperidin-1-yl]-(2-methoxyphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(Hydroxymethyl)piperidin-1-yl]-(2-methoxyphenyl)methanone is a chemical compound that has been gaining attention in the scientific community due to its potential applications in research. This compound is also known as HMPM and is a piperidine derivative. HMPM has been found to have various biochemical and physiological effects, making it useful in scientific experiments.
Mécanisme D'action
The mechanism of action of HMPM is not fully understood. However, it has been suggested that HMPM may act as a nucleophile, reacting with electrophilic species. HMPM has also been found to inhibit the activity of certain enzymes, such as protein kinases.
Biochemical and Physiological Effects:
HMPM has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro. HMPM has also been found to inhibit the activity of protein kinases, which are involved in various cellular processes. Additionally, HMPM has been found to have antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using HMPM in lab experiments is its ability to inhibit the activity of protein kinases. This makes it useful in studying cellular processes that are regulated by these enzymes. However, one limitation of using HMPM is its potential toxicity. It is important to use caution when handling this compound and to follow proper safety protocols.
Orientations Futures
There are several potential future directions for research involving HMPM. One area of interest is the development of HMPM-based drug delivery systems. HMPM has also been studied for its potential use in the treatment of neurodegenerative diseases. Additionally, HMPM has been found to have antiviral activity and may be useful in the development of antiviral drugs. Further research is needed to fully understand the potential applications of HMPM in scientific research.
Méthodes De Synthèse
The synthesis of HMPM involves the reaction of 2-methoxybenzaldehyde with 3-(hydroxymethyl)piperidine in the presence of a catalyst. The resulting product is then purified through recrystallization.
Applications De Recherche Scientifique
HMPM has been found to have various applications in scientific research. It has been used as a building block in the synthesis of other compounds, such as inhibitors of protein kinases. HMPM has also been used as a ligand in the development of metal complexes for catalytic reactions. Additionally, HMPM has been studied for its potential use in drug delivery systems.
Propriétés
IUPAC Name |
[3-(hydroxymethyl)piperidin-1-yl]-(2-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-18-13-7-3-2-6-12(13)14(17)15-8-4-5-11(9-15)10-16/h2-3,6-7,11,16H,4-5,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXQQYKPUJFWYGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCCC(C2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(Hydroxymethyl)piperidin-1-yl]-(2-methoxyphenyl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3-fluorophenyl)methyl]-N,2-dimethylpropanamide](/img/structure/B7514767.png)
![5-(3-Methoxyphenyl)-8,10-dithia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B7514768.png)

![2-chloro-N-[1-(5-methylfuran-2-yl)ethyl]benzamide](/img/structure/B7514786.png)



![N-[1-(5-methylfuran-2-yl)ethyl]pyridine-4-carboxamide](/img/structure/B7514804.png)

![6-[cyclohexyl(methyl)amino]-N,N-di(propan-2-yl)pyridine-3-sulfonamide](/img/structure/B7514815.png)



